N-Isopropyl-3-phenylpropanamide
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Overview
Description
N-Isopropyl-3-phenylpropanamide is an organic compound with the molecular formula C12H17NO It is an aliphatic amide that features an isopropyl group attached to the nitrogen atom and a phenyl group attached to the carbon chain
Mechanism of Action
Target of Action
It is known that secondary amides, such as n-isopropyl-3-phenylpropanamide, are important in the synthesis of alkaloids and pharmaceuticals .
Mode of Action
This compound, an aliphatic amide, undergoes a reduction process to form an amine . This reduction is achieved using two reagents, triflic anhydride for amide activation, and NaBH4 for reduction . The reaction occurs under mild conditions .
Biochemical Pathways
The reduction of secondary amides to amines is a crucial transformation in the synthesis of bioactive alkaloids and nitrogen-containing medicinal agents .
Pharmacokinetics
The molecular weight of the compound is 19127 , which may influence its pharmacokinetic properties.
Action Environment
It is known that environmental conditions can significantly impact the efficacy of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isopropyl-3-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanoic acid with isopropylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under mild conditions, yielding the desired amide product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve a one-pot process that combines the starting materials in a single reaction vessel. This method is advantageous as it reduces the need for multiple purification steps and minimizes waste. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-3-phenylpropanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles such as halides, alkoxides, or amines can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
N-Isopropyl-3-phenylpropanamide has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-3-phenylbutanamide: Similar in structure but with an additional carbon in the chain.
N-Isopropyl-1-naphthamide: Contains a naphthalene ring instead of a phenyl group.
Uniqueness
N-Isopropyl-3-phenylpropanamide is unique due to its specific combination of an isopropyl group and a phenyl group attached to the amide backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
3-phenyl-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10(2)13-12(14)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLCOGVOHEKBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337321 |
Source
|
Record name | N-Isopropyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56146-87-3 |
Source
|
Record name | N-Isopropyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of identifying N-Isopropyl-3-phenylpropanamide in the context of environmental science?
A: The identification of this compound as an intermediate in the biodegradation of the pesticide fenpropathrin by Rhodopseudomonas palustris PSB07-19 is significant for understanding the environmental fate of this pesticide. [] This discovery suggests that microorganisms like Rhodopseudomonas palustris PSB07-19 might be useful in bioremediation strategies for environments contaminated with fenpropathrin.
Q2: Is this compound found in natural sources?
A: While not explicitly mentioned in the provided research, the identification of this compound within the gum of Agathis borneensis suggests it could be a naturally occurring compound. [] Further research is needed to confirm its origin within the resin and to explore its potential biological significance in the plant.
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